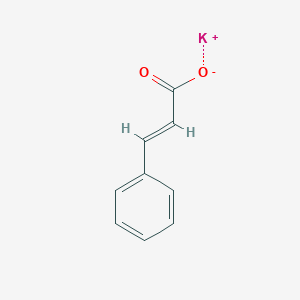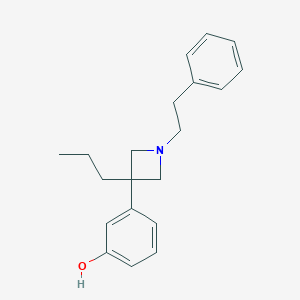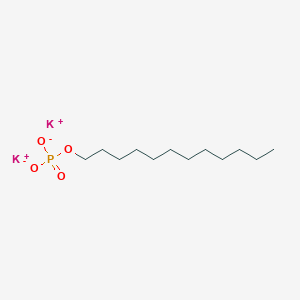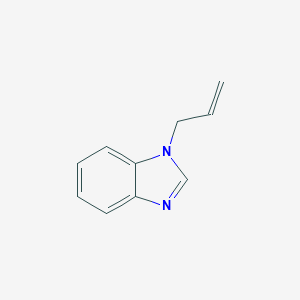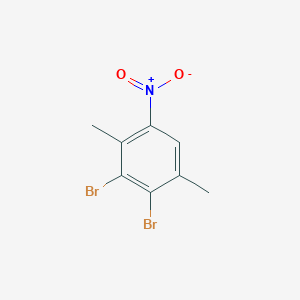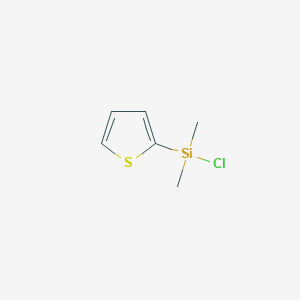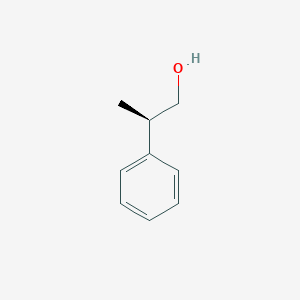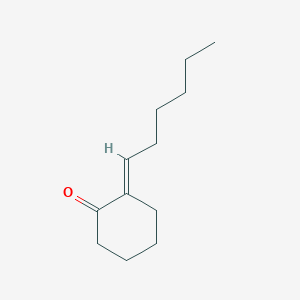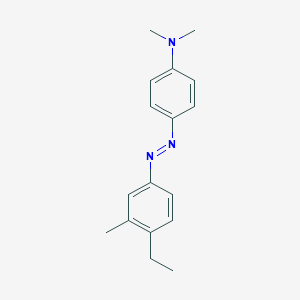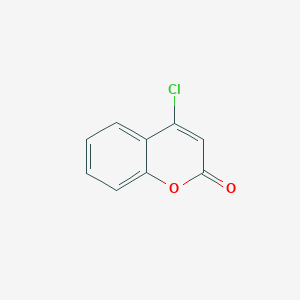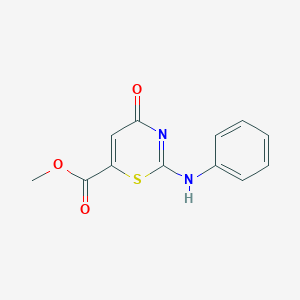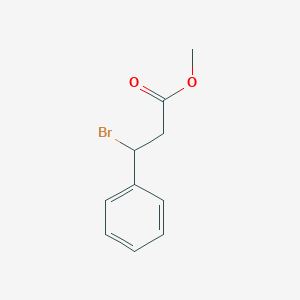
Methyl 3-bromo-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-3-phenylpropanoate is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-3-phenylpropanoate is not well understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of various organic compounds.
Biochemische Und Physiologische Effekte
Methyl 3-bromo-3-phenylpropanoate does not have any known biochemical or physiological effects. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-bromo-3-phenylpropanoate has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, it is readily available and relatively inexpensive. However, it has some limitations such as its toxicity and potential for skin irritation and respiratory problems.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-bromo-3-phenylpropanoate in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential use in the synthesis of new drugs and other biologically active compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
Methyl 3-bromo-3-phenylpropanoate can be synthesized using a variety of methods. One common method is the reaction between 3-bromo-3-phenylpropanoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the reaction between 3-bromo-3-phenylpropanoyl chloride and methanol in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-3-phenylpropanoate is widely used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the preparation of chiral building blocks, which are essential in the production of many drugs. Additionally, it is used in the preparation of biologically active compounds such as inhibitors of enzymes and receptors.
Eigenschaften
CAS-Nummer |
16503-45-0 |
|---|---|
Produktname |
Methyl 3-bromo-3-phenylpropanoate |
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
methyl 3-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
YZQQHQOQWYYVBB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
Kanonische SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



